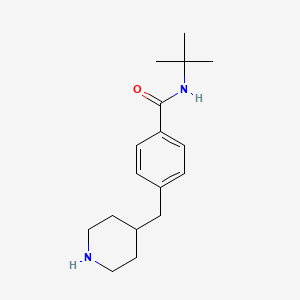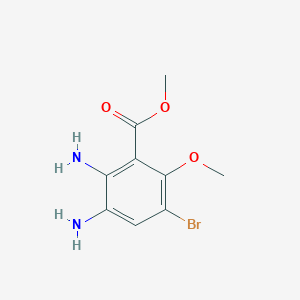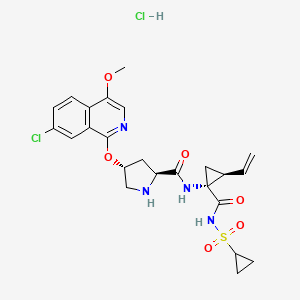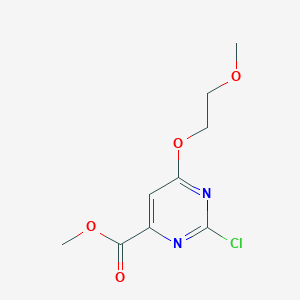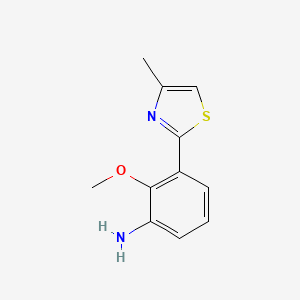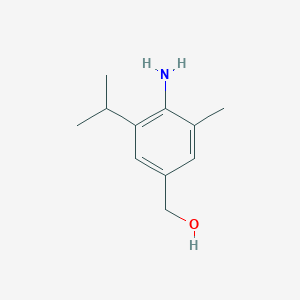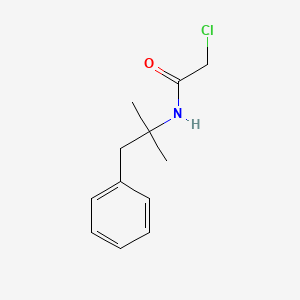![molecular formula C19H24N2O5S B13980806 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is a complex organic compound with a unique structure that includes butylamino, dimethylamino, sulfonyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with butylamine and dimethylamine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidative chlorination.
Reduction: LiAlH₄ is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, reduced amines, and substituted benzoic acid derivatives.
Scientific Research Applications
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dibutylamino)sulfonyl]benzoic acid
- 4-Chloro-3-[(dimethylamino)sulfonyl]benzoic acid
- 4-Chloro-3-[(dipropylamino)sulfonyl]benzoic acid
Uniqueness
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H24N2O5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(butylamino)-5-(dimethylsulfamoyl)-4-phenoxybenzoic acid |
InChI |
InChI=1S/C19H24N2O5S/c1-4-5-11-20-16-12-14(19(22)23)13-17(27(24,25)21(2)3)18(16)26-15-9-7-6-8-10-15/h6-10,12-13,20H,4-5,11H2,1-3H3,(H,22,23) |
InChI Key |
MTWIWECIKMVHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
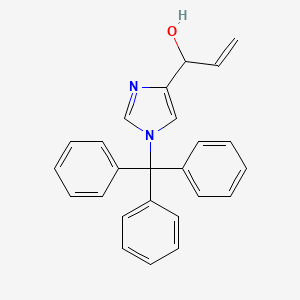
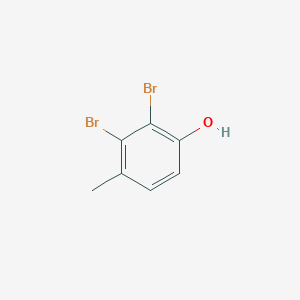
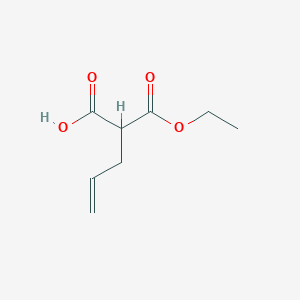
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
